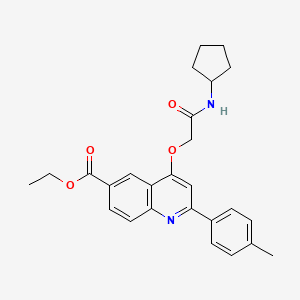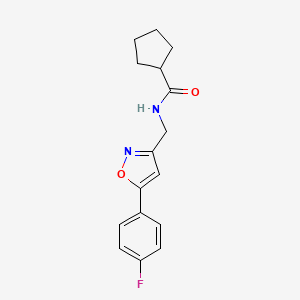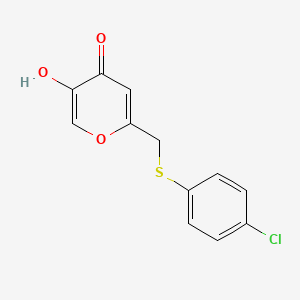![molecular formula C10H10BrClN2O B2362755 [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride CAS No. 2377035-43-1](/img/structure/B2362755.png)
[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Bromo-5-(2-aminoethyl)oxazole hydrochloride and is a derivative of oxazole. In
Scientific Research Applications
Synthesis and Applications
Synthesis and Characterization :
- Compound similar to [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride was synthesized and characterized using spectroscopic techniques like FT-IR, DSC, and NMR, indicating its potential for further pharmacological studies (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activities :
- Compounds with structural similarities have demonstrated antimicrobial activities against various pathogenic strains, suggesting potential for therapeutic applications in treating infections (Thomas, Adhikari, & Shetty, 2010).
Antibacterial Study :
- Research on structurally related compounds has shown effective antibacterial activity against organisms like Pseudomonas aeruginosa and Escherichia coli, indicating possible use in antibacterial therapies (Mehta, 2016).
Antiosteoclast Activity :
- Derivatives of similar compounds have displayed significant antiosteoclast activity, pointing towards potential applications in treating bone-related disorders (Reddy et al., 2012).
Anticancer and Antimicrobial Agents :
- New heterocyclic compounds incorporating elements similar to [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine have shown promising anticancer and antimicrobial properties, suggesting potential in cancer therapy and infection control (Katariya, Vennapu, & Shah, 2021).
Antioxidant Properties :
- Brominated derivatives have shown effective antioxidant power, indicating potential use in therapies targeting oxidative stress-related disorders (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Properties
IUPAC Name |
[5-(3-bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9;/h1-4,6H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMHAAQAYVOAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

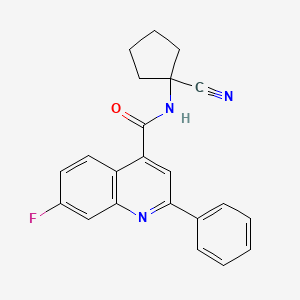
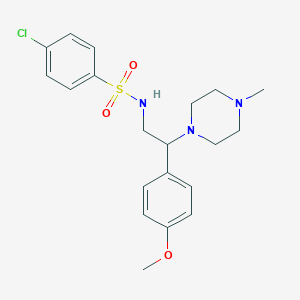
![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)
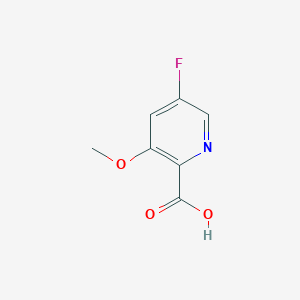
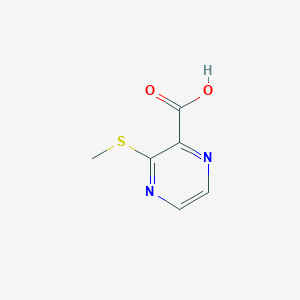
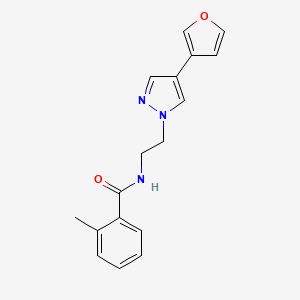
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
